molecular formula C12H14BrNO B581709 2-Bromo-6-(piperidin-1-yl)benzaldehyde CAS No. 1375068-93-1

2-Bromo-6-(piperidin-1-yl)benzaldehyde

Cat. No. B581709
M. Wt: 268.154
InChI Key: CYJFFLDTXNACNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Bromo-6-(piperidin-1-yl)benzaldehyde” is a chemical compound with the molecular formula C12H14BrNO . It has a molecular weight of 268.15 . The compound is used for research purposes .


Molecular Structure Analysis

The InChI code for “2-Bromo-6-(piperidin-1-yl)benzaldehyde” is 1S/C12H14BrNO/c13-11-5-4-6-12(10(11)9-15)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, piperidine ring, and aldehyde group .


Physical And Chemical Properties Analysis

The compound “2-Bromo-6-(piperidin-1-yl)benzaldehyde” has a molecular weight of 268.15 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .

Scientific Research Applications

Synthesis and Characterization of Derivatives

Synthesis of N-Allyl Derivatives : N-Allyl-4-piperidyl benzamide derivatives, including compounds related to 2-Bromo-6-(piperidin-1-yl)benzaldehyde, have been synthesized and characterized. These compounds are derived from various chemical reactions involving bromination, elimination, and reduction processes. The synthesized compounds were analyzed using NMR and mass spectrometry, indicating their potential in various chemical and pharmaceutical applications (Cheng De-ju, 2014).

Photolabile Protecting Groups : The use of 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) as a photolabile protecting group for aldehydes and ketones demonstrates a significant application in synthetic chemistry. This method allows for the controlled release of protected compounds under light exposure, showcasing a novel approach in the manipulation of sensitive chemical entities (Min Lu et al., 2003).

Preparation of CCR5 Antagonists : Research has led to the preparation of novel non-peptide CCR5 antagonists through a series of chemical reactions involving bromination and reduction. These compounds, derived from piperidin-4-one and related to 2-Bromo-6-(piperidin-1-yl)benzaldehyde, have shown certain bioactivities and have been characterized by NMR and mass spectrometry (H. Bi, 2014).

Coordination Chemistry and Catalysis

Ligand Mediated Coordination Chemistry : The design of N,N,O-donor Schiff-base ligands, derived from 5-R-2-hydroxy-benzaldehyde and N-(2-aminoethyl)-Y, demonstrates the role of various substituents in the coordination chemistry of Copper (II). This research provides insights into the influence of these ligands on the properties and reactivities of their corresponding metal complexes, offering potential applications in catalysis and material science (Ishani Majumder et al., 2016).

Future Directions

The future directions for the use of “2-Bromo-6-(piperidin-1-yl)benzaldehyde” would depend on the specific research or industrial context. Brominated compounds and those containing piperidine rings and aldehyde groups have wide applications in pharmaceuticals and materials science .

properties

IUPAC Name

2-bromo-6-piperidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-11-5-4-6-12(10(11)9-15)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJFFLDTXNACNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=CC=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742985
Record name 2-Bromo-6-(piperidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(piperidin-1-yl)benzaldehyde

CAS RN

1375068-93-1
Record name 2-Bromo-6-(piperidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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